molecular formula C10H13NO2S B8338432 2-(Pyrrolidin-1-yl)-2-(thiophen-3-yl)acetic acid CAS No. 490027-10-6

2-(Pyrrolidin-1-yl)-2-(thiophen-3-yl)acetic acid

Cat. No. B8338432
CAS RN: 490027-10-6
M. Wt: 211.28 g/mol
InChI Key: VLVJLFCRDKAHSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyrrolidin-1-yl)-2-(thiophen-3-yl)acetic acid is a useful research compound. Its molecular formula is C10H13NO2S and its molecular weight is 211.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Pyrrolidin-1-yl)-2-(thiophen-3-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pyrrolidin-1-yl)-2-(thiophen-3-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

490027-10-6

Product Name

2-(Pyrrolidin-1-yl)-2-(thiophen-3-yl)acetic acid

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

2-pyrrolidin-1-yl-2-thiophen-3-ylacetic acid

InChI

InChI=1S/C10H13NO2S/c12-10(13)9(8-3-6-14-7-8)11-4-1-2-5-11/h3,6-7,9H,1-2,4-5H2,(H,12,13)

InChI Key

VLVJLFCRDKAHSW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(C2=CSC=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of glyoxylic acid monohydrate (10.79 g, 0.11 mol) and pyrrolidine (9.69 mL, 0.11 mol) in DCM (375 mL) was sonicated for 15 minutes. Thiophene-3-boronic acid (15 g, 0.11 mol) was added and the mixture was stirred at rt for 24 h. The solid was filtered and washed with little DCM to gave 38 g crude product as crop-1. The mother liquor concentrated under reduced pressure to give an additional 4 g as crop-2. The combined crude product purified by Biotgae SNAP 100 g silica column (gradient 0-50% MeOH in DCM) gave the title compound as a cream solid (21.7 g, 70%). 1H NMR (400 MHz, CD3OD) δ ppm 7.66 (dd, J=2.8 Hz, J=1.2 Hz, 1H), 7.53 (dd, J=5.2 Hz, J=2.8 Hz, 1H), 7.28 (dd, J=5.2 Hz, J=1.2 Hz, 1H), 4.65 (s, 1H), 3.06 (br. s, 2H), 2.04-1.95 (br. s, 4H), 2H merged with solvent peak; MS ESI 212 [M+H]+, calcd for [C10H13NO2S+H]+ 212.07.
Quantity
10.79 g
Type
reactant
Reaction Step One
Quantity
9.69 mL
Type
reactant
Reaction Step One
Name
Quantity
375 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Yield
70%

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